2-(4-(ethylsulfonyl)phenyl)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-(4-(ethylsulfonyl)phenyl)-N-(5-methylisoxazol-3-yl)acetamide is an organic compound with a complex structure that includes an ethylsulfonyl group attached to a phenyl ring, and an acetamide group connected to a 5-methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the 5-methylisoxazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the phenyl ring, which can be carried out using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine.
Coupling of the acetamide group: The final step involves the coupling of the 5-methylisoxazole moiety with the ethylsulfonyl phenyl acetamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated phenyl derivatives.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(5-methylisoxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(5-methylisoxazol-3-yl)acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The ethylsulfonyl group can enhance its binding affinity and specificity.
Chemical Reactivity: The presence of reactive functional groups like the ethylsulfonyl and acetamide moieties allows it to participate in various chemical reactions, facilitating the synthesis of more complex structures.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-(5-methylisoxazol-3-yl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(5-methylisoxazol-4-yl)acetamide
Uniqueness
2-(4-(ethylsulfonyl)phenyl)-N-(5-methylisoxazol-3-yl)acetamide is unique due to the specific positioning of the ethylsulfonyl group and the 5-methylisoxazole moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-3-21(18,19)12-6-4-11(5-7-12)9-14(17)15-13-8-10(2)20-16-13/h4-8H,3,9H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIMNQPBCGAANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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